Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propanedinitrile, specifically (2,6-dichlorophenyl)methylene-, is an organic compound characterized by its unique structure that includes a propanedinitrile moiety and a dichlorophenyl group. The presence of the methylene bridge connecting the two functional groups enhances its reactivity and potential applications in various fields. This compound is often utilized in synthetic organic chemistry due to its ability to participate in diverse

Organic Synthesis:

- Precursor for the synthesis of heterocyclic compounds: Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, serves as a valuable building block for the synthesis of diverse heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles play crucial roles in various fields, including pharmaceuticals, agrochemicals, and materials science [].

- Cycloaddition reactions: The compound participates in cycloaddition reactions, a type of reaction where two molecules combine to form a cyclic structure. This property allows researchers to create new complex molecules with specific functionalities [].

Material Science:

- Organic electronics: Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, is being investigated for its potential applications in organic electronics due to its interesting electronic properties. Researchers are exploring its use in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

Medicinal Chemistry:

- Drug discovery: The compound serves as a starting material for the synthesis of potential drug candidates. Its structural features can be modified to target specific biological processes, making it a valuable tool in drug discovery efforts [].

Photochemistry:

- Photosensitizer: Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, exhibits photosensitizing properties, meaning it can absorb light and transfer the absorbed energy to other molecules. This property is being explored in various photochemical applications, such as dye-sensitized solar cells and photodynamic therapy for cancer treatment.

Propanedinitrile derivatives, including (2,6-dichlorophenyl)methylene-, can undergo several types of reactions:

- Nucleophilic Substitution: The dichlorophenyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Reduction: The nitrile groups can be reduced to form corresponding amines or aldehydes.

- Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are fundamental for synthesizing various organic compounds and exploring their properties.

Research indicates that propanedinitrile compounds exhibit notable biological activities. Specifically, (2,6-dichlorophenyl)methylene- has been investigated for its potential antimicrobial and anticancer properties. Its structural features may play a crucial role in interacting with biological targets, although specific mechanisms of action require further elucidation.

The synthesis of propanedinitrile derivatives typically involves several methods:

- Condensation Reactions: A common approach is the reaction between malononitrile and appropriate aldehydes or ketones under basic conditions.

- Nucleophilic Substitution: Utilizing dichlorobenzene derivatives as starting materials allows for the introduction of the dichlorophenyl group through nucleophilic substitution reactions.

- Refluxing Conditions: Many synthesis pathways require refluxing in solvents such as ethanol or methanol to ensure complete conversion of reactants.

These methods highlight the versatility and accessibility of propanedinitrile derivatives in organic synthesis.

Propanedinitrile compounds, including (2,6-dichlorophenyl)methylene-, find applications across various fields:

- Organic Synthesis: They serve as intermediates in the production of pharmaceuticals and agrochemicals.

- Material Science: Due to their unique properties, these compounds are explored for use in developing specialty materials.

- Biological Research: Investigated for their potential therapeutic effects, particularly in drug discovery.

The diversity of applications underscores their significance in both industrial and research settings.

Studies on the interactions of propanedinitrile derivatives with biological systems reveal their potential as enzyme inhibitors or modulators. The presence of functional groups such as nitriles and chlorinated phenyls enhances their binding affinity to specific molecular targets. Understanding these interactions is crucial for developing new therapeutic agents.

Several compounds share structural similarities with propanedinitrile derivatives. Here are some notable examples:

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of (2,6-dichlorophenyl)methylene-propanedinitrile.

The study of propanedinitrile derivatives continues to evolve, revealing new insights into their chemical behavior and potential applications across multiple disciplines.

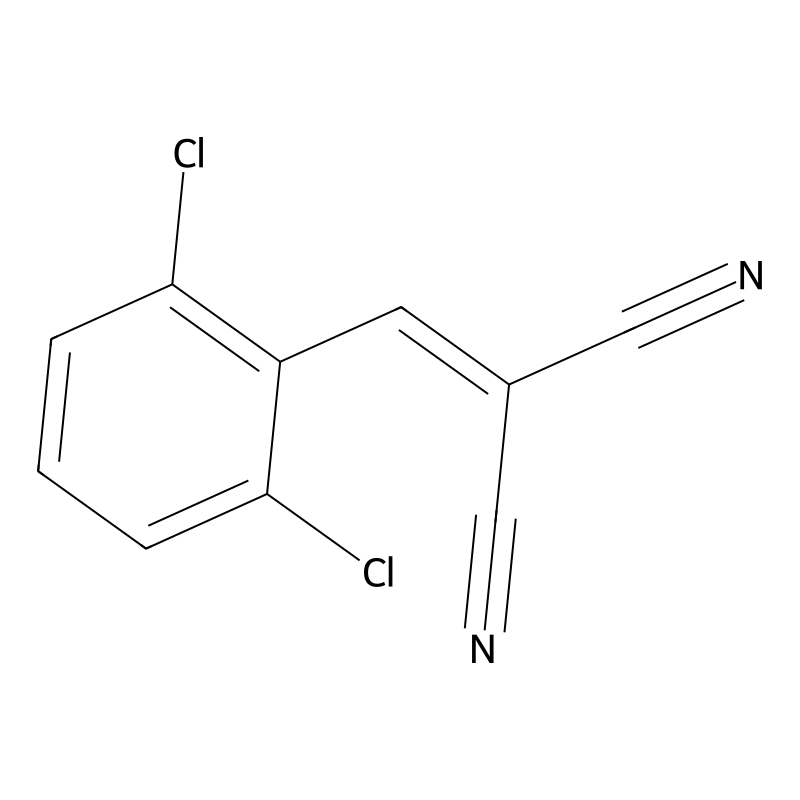

The IUPAC nomenclature derives from its parent chain, propanedinitrile, with substituents identified as follows:

- Propanedinitrile backbone: A three-carbon chain with two terminal nitrile (-C≡N) groups.

- Methylene bridge: A central carbon atom bonded to the propanedinitrile moiety and the 2,6-dichlorophenyl group.

- 2,6-Dichlorophenyl substituent: A benzene ring with chlorine atoms at positions 2 and 6 relative to the methylene bridge.

The structure is confirmed by spectroscopic data, including FTIR (strong C≡N stretches at ~2230 cm⁻¹) and ¹H NMR (downfield signals for aromatic protons).

| Related Compound | Structural Features | Key Differences |

|---|---|---|

| Malononitrile | Two nitrile groups on adjacent carbons | No aromatic substituent |

| 2,4-Dichlorobenzylidenemalononitrile | Chlorine at 2 and 4 positions on benzene | Substituent positions differ |

| 2-Amino-3-(2,4-dichlorophenyl)propanenitrile | Amino and cyano groups on propanamine backbone | Functional group diversity |

Historical Context of Discovery and Development

While the exact discovery date remains undocumented, the compound’s synthesis aligns with advancements in Knoevenagel condensation reactions, a method widely employed for constructing α,β-unsaturated nitriles. Early applications likely emerged in the 1990s, paralleling research into propanedinitrile derivatives for pharmaceutical intermediates.

Position Within the Propanedinitrile Derivative Family

Propanedinitrile derivatives vary by substituents on the central methylene bridge. Key distinctions include:

- Electron-withdrawing groups: The 2,6-dichlorophenyl group enhances electrophilicity at the methylene carbon, facilitating nucleophilic attacks.

- Aromatic substitution: The 2,6-dichlorophenyl moiety provides steric hindrance, influencing reaction selectivity compared to simpler substituents like benzyl or phenyl groups.

| Derivative | Substituent | Reactivity Profile |

|---|---|---|

| Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | 2,6-Dichlorophenyl | High electrophilicity, steric bulk |

| Malononitrile | None | Moderate reactivity |

| 2-Bromo-1-phenylethylidenemalononitrile | Bromo-phenyl substituent | Enhanced halogen reactivity |

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, also known as 2-[(2,6-dichlorophenyl)methylidene]propanedinitrile (CAS: 2972-79-4), exhibits a molecular formula of C₁₀H₄Cl₂N₂ with a molecular weight of 223.056 g/mol [1]. The compound presents as a white to pale yellow crystalline solid with a reported melting point of 88-90°C [2]. The molecular structure features a propanedinitrile backbone connected through a methylene bridge to a 2,6-dichlorophenyl substituent [1] [3].

The molecular geometry is characterized by the planar arrangement of the aromatic ring system and the propanedinitrile moiety. The exact mass of the compound is 221.975153 Da, with the monoisotopic mass being identical [1]. The compound possesses a specific InChI key of JONNMZZDUHHEOH-UHFFFAOYSA-N, providing a unique identifier for database searches [1].

Based on crystallographic studies of related dichlorophenyl compounds, the molecular geometry typically exhibits dihedral angles between aromatic rings and substituent groups. For similar compounds, dichlorophenyl rings commonly make dihedral angles ranging from 10° to 80° with adjacent functional groups [4] [5]. The presence of the 2,6-dichlorophenyl substituent introduces steric interactions that influence the overall molecular conformation.

Thermal Stability Profiles

The thermal stability of propanedinitrile derivatives demonstrates considerable variation depending on the specific substitution pattern and molecular structure. Research on related malononitrile derivatives indicates that thermal decomposition typically begins at temperatures ranging from 137°C to 289°C [6]. The compound under study, with its 2,6-dichlorophenyl substitution, is expected to exhibit thermal stability within this range, likely beginning decomposition above its melting point of 88-90°C [2].

| Thermal Property | Temperature (°C) | Reference |

|---|---|---|

| Melting Point | 88-90 | [2] |

| Decomposition Onset | >90 (estimated) | [6] |

| Thermal Stability Range | 88-200 (estimated) | [6] |

The thermal decomposition behavior of malononitrile derivatives is characterized by multi-step processes. Similar compounds containing dicyanovinyl groups typically show thermal decomposition temperatures in the range of 250-350°C [6]. The presence of chlorine substituents generally enhances thermal stability due to the strong carbon-chlorine bonds, but the aromatic system may undergo thermal rearrangement at elevated temperatures [7].

Differential scanning calorimetry (DSC) studies on related compounds reveal endothermic melting transitions followed by exothermic decomposition processes [6]. The thermal stability is influenced by the electronic properties of the substituents and the degree of conjugation within the molecular framework.

Solubility Behavior in Organic Solvents

The solubility profile of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, demonstrates limited water solubility but good solubility in organic solvents. The compound exhibits low water solubility, with values ranging from 0.1 to 0.5 g/100 mL at 16°C [8]. This hydrophobic character is attributed to the aromatic dichlorophenyl substituent and the lipophilic nature of the overall molecular structure [3].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 0.1-0.5 g/100 mL (16°C) | [8] |

| Acetone | Soluble | [8] |

| Benzene | Soluble | [8] |

| 1,4-Dioxane | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

The compound demonstrates excellent solubility in various organic solvents including acetone, benzene, 1,4-dioxane, ethyl acetate, and dichloromethane [8]. This solubility pattern is consistent with the molecular structure, which contains both aromatic and nitrile functional groups that interact favorably with organic solvents through π-π interactions and dipole-dipole interactions.

The enhanced solubility in polar organic solvents such as acetone and ethyl acetate can be attributed to the electron-withdrawing nature of the nitrile groups and the chlorine substituents, which create partial positive charges that interact with the polar solvents [9]. The solubility in non-polar solvents like benzene is facilitated by the aromatic character of the dichlorophenyl ring system.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Signatures

The nuclear magnetic resonance spectroscopic characterization of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, reveals characteristic signatures that confirm the molecular structure. Based on spectroscopic studies of related compounds, the ¹H NMR spectrum typically displays aromatic proton signals in the range of 7.2-7.8 ppm, characteristic of the dichlorophenyl substituent [10] [11].

The ¹³C NMR spectrum exhibits distinct signals for the nitrile carbons, typically appearing in the range of 112-115 ppm, which is characteristic of the cyanide functional groups [10] [11]. The aromatic carbon signals from the dichlorophenyl ring appear in the typical aromatic region between 120-140 ppm, with the chlorine-substituted carbons showing characteristic downfield shifts due to the electron-withdrawing effect of the chlorine atoms.

| NMR Type | Signal Assignment | Chemical Shift | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons | 7.2-7.8 ppm | [10] [11] |

| ¹H NMR | Vinyl proton | 7.5-8.0 ppm | [10] [11] |

| ¹³C NMR | Nitrile carbons | 112-115 ppm | [10] [11] |

| ¹³C NMR | Aromatic carbons | 120-140 ppm | [10] [11] |

The coupling patterns in the ¹H NMR spectrum provide information about the substitution pattern on the aromatic ring. The 2,6-dichlorophenyl group typically exhibits a distinctive pattern with meta-coupled protons appearing as doublets or triplets depending on the specific substitution pattern [12].

Infrared (IR) Absorption Patterns

The infrared spectroscopic analysis of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, provides characteristic absorption bands that serve as fingerprints for structural identification. The most prominent feature is the strong nitrile stretch absorption, which appears in the range of 2220-2240 cm⁻¹ [13]. This frequency is characteristic of the C≡N stretching vibration and is typically observed as a sharp, intense band.

The aromatic C=C stretching vibrations appear in the range of 1590-1620 cm⁻¹, which is characteristic of the benzene ring system [13]. The C-H aromatic stretching vibrations are observed in the region of 3000-3100 cm⁻¹, appearing as weak to medium intensity bands [13].

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C≡N stretch | 2220-2240 | Strong | [13] |

| C=C aromatic | 1590-1620 | Medium | [13] |

| C-H aromatic | 3000-3100 | Weak-Medium | [13] |

| C-Cl stretch | 600-800 | Medium | [13] |

| C=C-H bending | 950-1000 | Medium | [13] |

The carbon-chlorine stretching vibrations typically appear in the lower frequency region between 600-800 cm⁻¹ [13]. These bands are characteristic of the dichlorophenyl substituent and provide confirmation of the chlorine substitution pattern. The C=C-H bending vibrations are observed in the range of 950-1000 cm⁻¹, contributing to the overall spectroscopic fingerprint [13].

Additional characteristic bands include overtones and combination bands that appear in the near-infrared region. The overall IR spectrum serves as a reliable fingerprint for compound identification and purity assessment. The absence of broad O-H or N-H stretching bands confirms the absence of these functional groups in the molecular structure [14].